![molecular formula C12H15FN2 B1660854 (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-69-5](/img/no-structure.png)
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, also known as WF-516, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of bicyclic azabicycloalkanes and has been found to exhibit promising pharmacological properties. In
Mechanism Of Action
The exact mechanism of action of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is not fully understood. However, it is believed to act as a selective and potent inhibitor of the dopamine transporter (DAT). By inhibiting DAT, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane increases the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment. Additionally, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a low abuse potential and does not produce significant adverse effects.
Advantages And Limitations For Lab Experiments
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, it has been found to have a low abuse potential and does not produce significant adverse effects, making it a safe compound for animal studies. However, the synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is complex and requires several purification steps, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane. One potential direction is to explore its potential therapeutic applications in the treatment of addiction. Another direction is to investigate its mechanism of action and its interaction with other neurotransmitter systems. Additionally, further studies are needed to determine the optimal dosage and administration route of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane for its potential therapeutic applications. Overall, the research on (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is still in its early stages, and further studies are needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves the reaction of 4-fluorobenzylamine with trans-2,5-dimethylpyrrolidine-1-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including depression, anxiety, and addiction. In preclinical studies, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has shown to be effective in reducing the symptoms of depression and anxiety in animal models. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment.
properties
CAS RN |
845866-69-5 |
|---|---|
Product Name |
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.26 |
IUPAC Name |
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1 |
InChI Key |
WOCPIKSQKAHVNP-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F |
SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



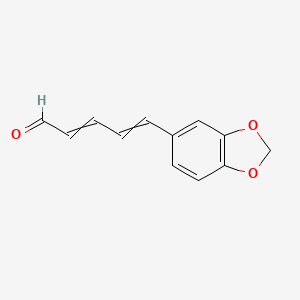
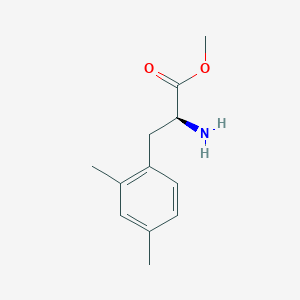
![2-Furancarboxamide, 5-nitro-N-[[4-(4-thiomorpholinyl)phenyl]methyl]-](/img/structure/B1660774.png)
![1-Piperidineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660775.png)
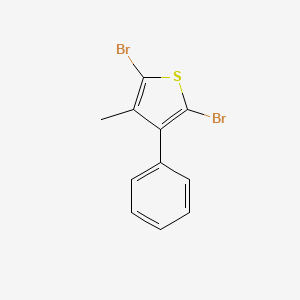

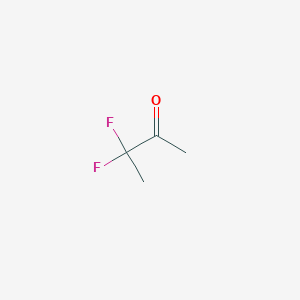
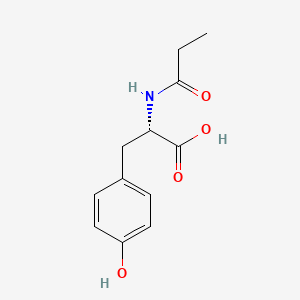
![(NE)-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1660783.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-chloroethoxy)methyl]-](/img/structure/B1660784.png)
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-nitro-](/img/structure/B1660785.png)
![Acetamide, N-[2-[(4-nitrophenyl)amino]ethyl]-](/img/structure/B1660789.png)

![(6E)-6-[5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1660793.png)